molecular formula C7H11N3 B13944486 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine CAS No. 1174645-29-4

4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13944486
CAS No.: 1174645-29-4
M. Wt: 137.18 g/mol
InChI Key: NSQHZDFFZAESCF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a fused pyrazole and piperazine ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with piperazine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable synthesis route that ensures high yield and purity. The process involves the use of cost-effective reagents and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized derivatives that can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

1174645-29-4

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-7-2-3-9-10(7)5-4-8-6/h2-3,6,8H,4-5H2,1H3

InChI Key

NSQHZDFFZAESCF-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=NN2CCN1

Origin of Product

United States

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